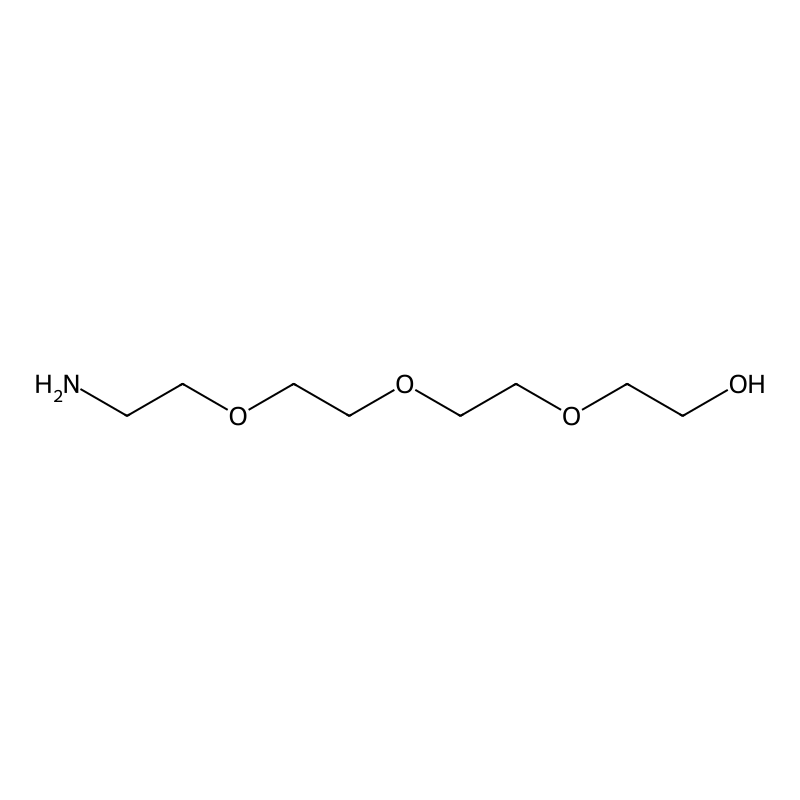

2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Bioconjugate Materials

Scientific Field: Biochemistry

Summary of Application: “2-(2-Aminoethoxy)ethanol” is commonly used as a spacer/linker in the synthesis of bioconjugate materials.

Methods of Application: While the exact methods of application can vary depending on the specific use case, the general idea is that the compound is used to connect (or “conjugate”) two other molecules together. This is often done in a laboratory setting using various chemical reaction techniques.

Results or Outcomes: The use of “2-(2-Aminoethoxy)ethanol” as a spacer/linker can allow for the creation of complex bioconjugate materials that have unique properties and uses.

Fluorescent Zinc Sensor

Scientific Field: Chemistry

Summary of Application: “2-(2-Aminoethoxy)ethanol” is also employed as a receptor chain in the preparation of carboxamidoquinoline based water-soluble, ratiometric fluorescent zinc sensor.

Methods of Application: The compound is used in the synthesis of the zinc sensor. This involves a series of chemical reactions, the specifics of which would depend on the exact sensor design.

Results or Outcomes: The resulting zinc sensor can be used to detect the presence of zinc in a solution.

Gas Treating

Scientific Field: Chemical Engineering

Summary of Application: ADEG is used in gas treating to remove CO2 and H2S

Methods of Application: It is used in gas scrubbing processes where it reacts with these gases to form compounds that can be easily removed

Results or Outcomes: The use of ADEG in gas treating results in cleaner gases with reduced levels of CO2 and H2S

Electronics

Scientific Field: Electronics

Summary of Application: ADEG is used in stripper solutions for applications in electronics

Methods of Application: It is used in the manufacturing process of electronic components where it helps in the removal of excess material

Results or Outcomes: The use of ADEG in electronics manufacturing can result in more precise and high-quality electronic components

Metal Working

Scientific Field: Metallurgy

Summary of Application: ADEG is used as coolants/lubricants for metal working applications

Methods of Application: It is used during the machining process where it helps to reduce heat and friction

Results or Outcomes: The use of ADEG in metal working can result in smoother finishes and longer tool life

Crop Protection Products

Scientific Field: Agriculture

Summary of Application: ADEG is used in the formulation of crop protection products

Methods of Application: It is used in the manufacturing process of these products where it helps in enhancing the effectiveness of the active ingredients

Results or Outcomes: The use of ADEG in crop protection can result in more effective products that provide better protection against pests and diseases

Surfactants

Summary of Application: ADEG is used in the production of surfactants

Methods of Application: It is used in the synthesis of surfactants where it helps in improving the surface-active properties

Results or Outcomes: The use of ADEG in surfactant production can result in high-quality surfactants with improved performance

Colorants

Summary of Application: ADEG is used in the formulation of colorants

Methods of Application: It is used in the manufacturing process of these colorants where it helps in enhancing the color properties

Results or Outcomes: The use of ADEG in colorant formulation can result in vibrant and long-lasting colors

2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol, also known as 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanol, is a synthetic compound characterized by a polyether structure. It features a central ethylene glycol unit with multiple ethoxy and amino groups attached, contributing to its hydrophilicity and potential for forming stable interactions with biomolecules. This compound is notable for its use in biochemical applications, particularly in drug delivery systems and bioconjugate synthesis due to its ability to act as a spacer or linker.

There is no specific information available on the mechanism of action for this particular compound in scientific research. However, APEGs with shorter chain lengths can act as linkers in bioconjugation reactions, attaching biomolecules (like drugs) to other molecules (like nanoparticles) to improve their properties [].

- Nucleophilic Substitution: The amino group can react with carboxylic acids, activated N-hydroxysuccinimide esters, and carbonyl compounds (ketones and aldehydes).

- Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, and it can participate in reduction reactions under appropriate conditions.

Common reagents used in these reactions include carboxylic acids and N-hydroxysuccinimide esters, typically conducted under mild conditions such as room temperature in solvents like water or dimethyl sulfoxide .

2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol exhibits significant biological activity:

- Cellular Effects: It influences cellular processes such as signaling pathways, gene expression, and metabolism. Its ability to form stable conjugates with proteins allows it to modulate cell functions by altering the activity of key signaling molecules.

- Biochemical Analysis: This compound plays a crucial role in synthesizing bioconjugate materials, making it valuable in applications like enzyme labeling and drug delivery systems.

The synthesis of 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol involves several steps:

- Formation of an Intermediate: Triethylene glycol monobenzyl ether is reacted with p-toluenesulfonyl chloride to produce an intermediate sulfonate.

- Azide Formation: The intermediate is then reacted with sodium azide to generate an azido derivative.

- Catalytic Hydrogenation: Finally, the azido compound undergoes catalytic hydrogenation using palladium on carbon as a catalyst to yield the desired product .

The primary applications of 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol include:

- Bioconjugation: Used as a linker in the preparation of drug delivery systems and protein labeling.

- Analytical Chemistry: Acts as a blocking reagent in assays like enzyme-linked immunosorbent assays (ELISA), preventing nonspecific adsorption of analytes.

- Polymeric Materials: Its structure allows incorporation into various polymeric materials for enhanced properties.

Research indicates that 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol interacts with several biomolecules:

- It can bind to enzymes and proteins through its amino and hydroxyl groups, leading to either inhibition or activation of enzymatic activity.

- The compound's interactions are influenced by environmental factors such as pH and temperature, which can affect its efficacy and stability in bio

Several compounds share structural similarities with 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol, including:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| 3,6,9,12-Tetraoxatetradecane-1,14-diamine | 68960-97-4 | 1.00 |

| 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine | 74654-07-2 | 1.00 |

| 3,6,9,12-Pentaoxaheptadecane-1,17-diol | 23783-42-8 | 0.64 |

| 2,5,8,11-Tetraoxatridecan-13-ol | 2615-15-8 | 0.64 |

| 2,2'-(Ethane-1,2-diylbis(oxy))diethanol | 112-27-6 | 0.64 |

Uniqueness

What sets 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol apart from these compounds is its specific functional groups that enhance its reactivity and compatibility in biochemical applications. Its unique ability to form stable conjugates makes it particularly valuable for therapeutic and diagnostic purposes.

The industrial production of 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanol involves several distinct synthetic approaches, each offering unique advantages in terms of yield, selectivity, and scalability. The compound, also known as tetraethylene glycol monoamine, represents a critical intermediate in the synthesis of polyethylene glycol derivatives with terminal amine functionalities [1] [2].

Nucleophilic Substitution Pathway

The most widely adopted industrial route employs nucleophilic substitution reactions starting from the corresponding chloro-terminated precursor. The synthesis begins with 2-(2-(2-(2-chloroethoxy)ethoxy)ethoxy)ethanol, which undergoes nucleophilic displacement with sodium azide in polar aprotic solvents [3] . This reaction typically proceeds via a bimolecular nucleophilic substitution mechanism, where the azide ion attacks the electrophilic carbon bearing the chlorine substituent [5]. The reaction is conducted in dimethylformamide at 80°C for 48 hours, achieving conversion rates of 85-92% with product purities exceeding 95% .

The intermediate azido compound is subsequently reduced to the target amine using various reducing systems. Zinc metal in the presence of ammonium chloride has emerged as an effective and environmentally benign reduction protocol [6]. This system operates at 80°C for 72 hours in aqueous media, providing isolated yields of 74-95% with excellent functional group tolerance [6]. The zinc reduction approach offers significant advantages over traditional methods, including compatibility with other functional groups and the ability to conduct sequential reactions without intermediate isolation [6].

Catalytic Amination Routes

Direct catalytic amination represents an alternative industrial approach that avoids the use of azide intermediates. This methodology employs heterogeneous catalysts, typically cobalt oxide supported on alumina, to facilitate the reaction between diethylene glycol and ammonia [7]. The process operates at elevated temperatures (180°C) and moderate pressures (14 Bar) for 6.5 hours, yielding 2-(2-aminoethoxy)ethanol alongside morpholine in varying ratios depending on reaction conditions [7].

The ammonia to diethylene glycol molar ratio significantly influences product distribution, with ratios up to 50:1 favoring amine formation over cyclic products [7]. Hydrogen gas co-feeding enhances catalyst performance and extends catalyst lifetime by maintaining the active metallic phase [7]. This approach offers the advantage of direct conversion from readily available starting materials but requires careful optimization to achieve acceptable selectivity toward the desired linear amine product.

Advanced Catalytic Systems

Recent developments in catalytic amine synthesis have introduced ruthenium-based hydrogen borrowing methodologies for polyethylene glycol functionalization [8]. These systems employ ruthenium cymene complexes with phosphorus-containing ligands such as diphenylphosphinoferrocene or bis(diphenylphosphino)ethane [8]. The hydrogen borrowing mechanism enables the direct amination of polyethylene glycol alcohols through a dehydrogenation-condensation-hydrogenation sequence, providing high yields of polyethylene glycol-functionalized amines [8].

Ethoxylation-Amination Sequences

An alternative manufacturing strategy involves the controlled ethoxylation of 2-aminoethanol followed by chain extension with ethylene oxide [9] [10]. This approach utilizes anionic polymerization conditions with potassium or sodium hydride initiators in tetrahydrofuran [10]. The methodology allows precise control over chain length and polydispersity, typically achieving polydispersity indices below 1.2 [10]. The use of protected amino functionalities, such as dibenzyl amino glycidol, enables the incorporation of multiple amino groups within the polyethylene glycol chain [10].

Process Integration and Optimization

Industrial implementations increasingly favor process integration approaches that combine multiple synthetic steps without intermediate isolation [11]. Sequential reagent addition protocols have been developed that enable the direct conversion of hydroxyl-terminated polyethylene glycols to amino-terminated derivatives in a single reaction vessel [6]. These methodologies typically involve mesylation or tosylation of terminal hydroxyl groups, followed by azide displacement and subsequent reduction, achieving overall yields of 74% with greater than 95% end-group conversion [6].

Optimization of Ethoxylation and Amine Functionalization

The optimization of ethoxylation and amine functionalization processes requires careful control of multiple interconnected parameters that influence both reaction kinetics and product quality. Understanding these relationships is essential for achieving consistent product specifications and maximizing process efficiency [12] [13].

Temperature Control and Thermal Management

Temperature represents the most critical parameter in ethoxylation reactions, with optimal ranges typically falling between 170-185°C [12]. Temperatures below this range result in incomplete conversion and extended reaction times, while temperatures exceeding 200°C lead to thermal degradation and the formation of unwanted by-products [12]. The exothermic nature of ethylene oxide addition reactions necessitates sophisticated heat removal systems to maintain isothermal conditions [14].

Industrial reactors employ multi-zone temperature control with distributed heat exchangers to manage the significant heat generation during ethylene oxide incorporation [14]. The heat of reaction for ethylene oxide polymerization ranges from 95-105 kJ/mol, requiring efficient heat transfer to prevent temperature excursions that could compromise product quality [14]. Advanced process control systems utilize cascade temperature controllers with feedforward compensation based on ethylene oxide feed rates [12].

Pressure Optimization and Mass Transfer

Operating pressure significantly influences mass transfer rates and reaction kinetics in ethoxylation processes. Optimal pressure ranges of 14-25 Bar provide adequate driving force for ethylene oxide dissolution while avoiding excessive energy consumption [12]. Higher pressures improve mass transfer rates but increase equipment costs and safety requirements [12].

The pressure control strategy must account for the vapor pressure of ethylene oxide and the temperature-dependent solubility in the reaction medium [14]. Dynamic pressure control systems adjust operating pressure based on real-time composition measurements to maintain optimal mass transfer conditions throughout the reaction [12]. Pressure relief systems are essential safety features given the flammable nature of ethylene oxide and the potential for pressure buildup during exothermic reactions [14].

Catalyst Systems and Loading Optimization

Catalyst selection and loading represent critical optimization parameters that influence reaction selectivity and product purity. Potassium hydroxide and sodium hydride are commonly employed initiators for anionic ethoxylation, with optimal loadings ranging from 0.5-2.0 mol% relative to the initiating alcohol [10]. Higher catalyst loadings increase reaction rates but complicate product purification due to increased ionic impurity levels [13].

The choice between different catalyst systems depends on the desired molecular weight distribution and end-group functionality. Potassium-based catalysts typically provide narrower molecular weight distributions but may require more extensive purification [10]. Sodium-based systems offer easier handling and lower cost but may result in broader polydispersity indices [13].

Catalyst deactivation protocols are essential for preventing continued polymerization during product isolation. Acid neutralization with phosphoric acid or acetic acid effectively quenches anionic active centers while introducing minimal ionic impurities [13]. The timing and method of catalyst deactivation significantly influence final product quality and stability [12].

Solvent Systems and Reaction Media

The selection of appropriate solvent systems is crucial for maintaining reaction homogeneity and preventing side reactions. Tetrahydrofuran and dimethylformamide represent the most commonly used aprotic solvents for ethoxylation reactions [10] [6]. These solvents provide good solubility for both starting materials and products while remaining inert under reaction conditions [6].

Water content must be rigorously controlled, typically maintained below 100 ppm, to prevent hydrolysis reactions and chain termination [12]. Advanced moisture removal systems, including molecular sieves and vacuum distillation, are employed to achieve the necessary dryness levels [6]. The presence of trace water can lead to the formation of polyethylene glycol diols rather than the desired monoamines [12].

Reaction Time and Conversion Monitoring

Optimal reaction times typically range from 6.5 to 24 hours, depending on the desired degree of ethoxylation and reaction conditions [12]. Extended reaction times improve conversion but may increase the formation of cyclic by-products and high molecular weight oligomers [7]. Real-time monitoring of conversion through techniques such as near-infrared spectroscopy enables dynamic optimization of reaction times [12].

The kinetics of ethoxylation reactions exhibit first-order behavior with respect to both ethylene oxide concentration and active chain ends [10]. This relationship enables predictive modeling of reaction progress and optimization of feed strategies [12]. Controlled addition of ethylene oxide throughout the reaction maintains optimal concentrations and minimizes side reactions [10].

pH Control and Ionic Environment

The pH of the reaction medium significantly influences nucleophilic substitution reactions and amine stability. Optimal pH ranges of 7.4-9.0 favor nucleophilic attack while preventing protonation of amine functionalities [15]. Buffer systems based on phosphate or tris-hydroxymethylaminomethane maintain stable pH conditions throughout extended reaction periods [6].

Ionic strength control through careful selection of counterions influences reaction kinetics and product solubility. Sodium and potassium salts are preferred due to their high solubility and minimal interference with analytical characterization [13]. The choice of counterion can influence the crystallization behavior and storage stability of the final product [15].

Purification Techniques and Quality Control Metrics

The purification of 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanol requires sophisticated separation techniques capable of removing structurally similar impurities while maintaining product integrity. Quality control protocols must address both chemical purity and physical properties to ensure consistent product performance [16] [17].

Size Exclusion Chromatography

Size exclusion chromatography represents the primary purification technique for amino-polyethylene glycol derivatives with molecular weights above 2000 Da [16] [18]. The separation mechanism relies on differences in hydrodynamic radius, enabling effective removal of low molecular weight impurities and unreacted starting materials [16]. Industrial-scale size exclusion systems utilize specialized packings such as TSK-GEL G4000PWXL columns that provide excellent resolution for polyethylene glycol derivatives [18].

The mobile phase composition significantly influences separation efficiency, with low ionic strength aqueous systems providing optimal resolution [18]. The retention mechanism involves both size exclusion and ion-exchange interactions, particularly for amino-substituted derivatives [18]. The presence of charged amino groups alters the retention behavior compared to neutral polyethylene glycols, requiring careful optimization of mobile phase pH and ionic strength [18].

Column efficiency typically achieves theoretical plate counts exceeding 10,000 for well-optimized systems, enabling baseline separation of adjacent oligomers [16]. The resolution decreases with increasing molecular weight due to reduced selectivity differences between larger molecules [18]. Recovery rates of 85-95% are routinely achieved with proper optimization of loading conditions and mobile phase composition [16].

Ion Exchange Chromatography

Ion exchange chromatography provides exceptional selectivity for the separation of amino-polyethylene glycol derivatives from neutral impurities [16] [18]. The positively charged amino groups interact strongly with cation exchange resins, enabling effective separation based on charge density differences [16]. This technique is particularly valuable for removing unreacted polyethylene glycol starting materials and other neutral impurities [18].

The separation mechanism involves electrostatic interactions between the positively charged amino groups and negatively charged sulfonate or carboxylate functionalities on the stationary phase [16]. The strength of interaction depends on the local charge density, which varies with the degree of ethoxylation and the position of amino substitution [18]. Gradient elution with increasing salt concentration enables systematic elution of components based on their charge characteristics [16].

Recovery rates of 80-90% are typical for well-optimized ion exchange separations, with excellent selectivity for charged impurities [16]. The technique is particularly effective for removing ionic contaminants introduced during synthesis, such as residual catalysts and salts [18]. However, careful pH control is essential to maintain amino group protonation and prevent loss of retention [16].

Hydrophobic Interaction Chromatography

Hydrophobic interaction chromatography exploits differences in hydrophobicity to achieve separation of positional isomers and structurally related impurities [16]. The technique utilizes high salt concentrations to promote hydrophobic interactions between the stationary phase and hydrophobic regions of the analytes [19]. This approach is particularly effective for separating different degrees of polyethylene glycol substitution [16].

The separation mechanism involves the reversible binding of hydrophobic regions to the stationary phase in high salt environments [19]. Decreasing salt concentration during gradient elution weakens these interactions, leading to sequential elution based on hydrophobicity [16]. The presence of amino functionalities can influence hydrophobic interactions through effects on molecular conformation and solvation [19].

Resolution efficiency is generally good for positional isomers, achieving separation factors sufficient for analytical and preparative applications [16]. Recovery rates of 75-85% are typical, with some loss due to strong hydrophobic interactions that may be difficult to reverse [16]. The technique is particularly valuable as a polishing step following primary purification by size exclusion chromatography [19].

Membrane-Based Separation Technologies

Advanced membrane separation technologies offer scalable alternatives to traditional chromatographic purification methods [19]. Microfiltration and ultrafiltration membranes can effectively separate amino-polyethylene glycol derivatives based on size differences while maintaining high throughput [19]. These systems are particularly advantageous for large-scale purification where traditional chromatography becomes economically prohibitive [19].

The separation mechanism in membrane systems relies on size exclusion and, in some cases, charge interactions with functionalized membrane surfaces [19]. Careful selection of membrane molecular weight cutoffs enables effective retention of the target product while allowing smaller impurities to pass through [19]. Cross-flow filtration configurations minimize concentration polarization and maintain consistent separation performance [19].

Recovery rates of 85-95% are achievable with properly designed membrane systems, making them attractive for industrial applications [19]. The scalability and continuous operation capabilities of membrane systems provide significant advantages over batch chromatographic processes [19]. However, membrane fouling and cleaning protocols must be carefully optimized to maintain long-term performance [19].

Analytical Quality Control Methods

Nuclear magnetic resonance spectroscopy serves as the primary structural confirmation technique for amino-polyethylene glycol derivatives [20] [21]. Proton nuclear magnetic resonance analysis provides detailed information about end-group conversion, degree of ethoxylation, and the presence of structural isomers [21]. The characteristic chemical shifts for amino protons (δ 2.5-3.0 ppm) and ethylene glycol protons (δ 3.6-3.8 ppm) enable quantitative analysis of product composition [21] [22].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about backbone structure and branching [10]. The technique can distinguish between different ethoxylation patterns and identify trace impurities that may not be apparent from proton spectra [20]. Integration of appropriate peak regions enables determination of average molecular weight and polydispersity [21].

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides absolute molecular weight measurements for individual polymer chains [23] [24]. The technique enables determination of end-group structures and the identification of minor components that may be present in complex mixtures [23]. Sample preparation protocols utilizing α-cyano-4-hydroxycinnamic acid matrix and sodium trifluoroacetate cationizing agent provide optimal ionization efficiency for polyethylene glycol derivatives [23].

The mass spectral analysis reveals the characteristic spacing of 44 Da corresponding to ethylene oxide repeat units, confirming product identity and purity [23]. Resolution of individual chain lengths is achievable up to approximately 10,000 Da, enabling detailed characterization of molecular weight distributions [23]. The technique is particularly valuable for confirming the absence of cyclization products and other structural isomers [24].

Process Analytical Technology Implementation

Modern manufacturing facilities increasingly employ process analytical technology systems for real-time monitoring of purification processes [25]. Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry enables rapid analysis of multiple critical quality attributes [25]. These systems can simultaneously determine average molecular weight, polydispersity index, and end-group functionality with analysis times under 30 minutes [25].

Near-infrared spectroscopy provides non-destructive monitoring of key process parameters including water content, functional group conversion, and product concentration [26]. Multivariate calibration models enable real-time process control and optimization based on spectroscopic measurements [26]. These systems significantly reduce analysis time and enable rapid response to process deviations [25].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

2: Rubio-Garcia J, Coppel Y, Lecante P, Mingotaud C, Chaudret B, Gauffre F, Kahn ML. One-step synthesis of metallic and metal oxide nanoparticles using amino-PEG oligomers as multi-purpose ligands: size and shape control, and quasi-universal solvent dispersibility. Chem Commun (Camb). 2011 Jan 21;47(3):988-90. doi: 10.1039/c0cc02615h. Epub 2010 Nov 26. PubMed PMID: 21113535.

3: Kitagawa F, Kubota K, Sueyoshi K, Otsuka K. One-step preparation of amino-PEG modified poly(methyl methacrylate) microchips for electrophoretic separation of biomolecules. J Pharm Biomed Anal. 2010 Dec 15;53(5):1272-7. doi: 10.1016/j.jpba.2010.07.008. Epub 2010 Aug 1. PubMed PMID: 20678876.

4: Yoshimoto K, Hoshino Y, Ishii T, Nagasaki Y. Binding enhancement of antigen-functionalized PEGylated gold nanoparticles onto antibody-immobilized surface by increasing the functionalized antigen using alpha-sulfanyl-omega-amino-PEG. Chem Commun (Camb). 2008 Nov 14;(42):5369-71. doi: 10.1039/b811818c. Epub 2008 Sep 16. PubMed PMID: 18985213.